molecular formula C17H16N2O2S B2944955 Methyl 1-(thiophen-2-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate CAS No. 223690-86-6

Methyl 1-(thiophen-2-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

Cat. No.: B2944955
CAS No.: 223690-86-6
M. Wt: 312.39
InChI Key: KYUMJWNDZQTKTB-UHFFFAOYSA-N
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Description

Methyl 1-(thiophen-2-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is a β-carboline derivative featuring a thiophene ring at the C1 position and a methyl ester group at C2. β-Carbolines are pharmacologically significant due to their diverse biological activities, including antifungal, anticancer, and neurotransmitter receptor modulation . This article compares the compound with structurally related analogs, focusing on substituent effects, synthesis, and biological activity.

Properties

IUPAC Name

methyl 1-thiophen-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-21-17(20)13-9-11-10-5-2-3-6-12(10)18-15(11)16(19-13)14-7-4-8-22-14/h2-8,13,16,18-19H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUMJWNDZQTKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C(N1)C3=CC=CS3)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 1-(thiophen-2-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of a thiophene derivative with an indole precursor under specific reaction conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. Detailed reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

Methyl 1-(thiophen-2-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of Methyl 1-(thiophen-2-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Substituent Effects at C1

The C1 position is critical for modulating biological activity. Key analogs and their substituents include:

Compound Name C1 Substituent Key Properties/Activity Reference
Target Compound Thiophen-2-yl Not reported in evidence -
(1R,3S)-Octyl derivative Octyl Antifungal (Candida glabrata), membrane disruption
RSL3 4-Methoxycarbonylphenyl GPX4 inhibition (IC50 = 100 nM), ferroptosis induction
(1S,3S)-5b (Phenyl derivative) Phenyl TRPM8 antagonist, synthesized via Pictet–Spengler reaction
(1S,3S)-15b (4-Chlorophenyl derivative) 4-Chlorophenyl TRPM8 antagonist, 46% synthesis yield
  • Thiophene vs. Phenyl: The thiophene ring (aromatic, sulfur-containing) may enhance π-stacking interactions compared to phenyl but reduce lipophilicity.
  • Alkyl Chains : The octyl chain in enhances antifungal activity via membrane interaction, suggesting hydrophobic substituents at C1 are critical for targeting lipid bilayers.

Substituent Effects at C3

The C3 position often features ester or carboxylic acid groups, influencing solubility and reactivity:

Compound Name C3 Group Key Properties Reference
Target Compound Methyl ester Likely improved cell permeability -
(3S)-Lycoperodine-1 Carboxylic acid Natural product, lower logP than esters
RSL3 Chloroacetyl Enhances GPX4 binding via electrophilic reactivity
  • Methyl Ester vs. Carboxylic Acid : Esters (e.g., target compound) generally exhibit higher cell permeability than carboxylic acids but may require hydrolysis for activation .

Physicochemical and Crystallographic Insights

  • Crystal Structures : The 4-methoxycarbonylphenyl group in RSL3 forms an 82.4° dihedral angle with the indole plane, while nitrophenyl analogs exhibit 85.9°, indicating steric effects influence binding pocket accommodation .
  • LogP and Solubility : Thiophene’s lower hydrophobicity (vs. phenyl) may improve aqueous solubility but reduce blood-brain barrier penetration.

Biological Activity

Methyl 1-(thiophen-2-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H14N2O2S
  • Molecular Weight : 254.35 g/mol
  • CAS Number : 169827-91-2

This compound exhibits activity primarily through interactions with specific receptors in the body. Research indicates that it acts as an antagonist to the CRTH2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells), which is implicated in various allergic and inflammatory diseases .

Antiproliferative Effects

Recent studies have highlighted the compound's antiproliferative activity against cancer cell lines. For instance, derivatives of related pyridoindole compounds showed significant inhibition of cell proliferation in various cancer types. The GI50 values (the concentration required to inhibit cell growth by 50%) for some derivatives ranged from 29 nM to 78 nM, indicating potent activity against cancer cells .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vitro studies indicate that it can reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in treating inflammatory diseases such as rheumatoid arthritis and asthma .

Study on Anticancer Activity

In a comparative study involving multiple compounds similar to this compound, researchers found that certain derivatives exhibited superior antiproliferative effects against pancreatic (Panc-1) and breast (MCF-7) cancer cell lines. The most potent derivative had a GI50 value of 29 nM and was more effective than the standard drug erlotinib .

Study on Allergic Response Modulation

In another investigation focusing on allergic responses, the compound was shown to modulate Th2 cell activity by blocking CRTH2 receptors. This blockade resulted in decreased eosinophil migration and reduced symptoms in animal models of allergic asthma .

Data Summary

Biological Activity Observed Effects Reference
AntiproliferativeGI50 values: 29 nM - 78 nM
Anti-inflammatoryReduced TNF-alpha and IL-6 production
CRTH2 receptor antagonismDecreased eosinophil migration in asthma models

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